molecular formula C23H20N4OS2 B12451310 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12451310
M. Wt: 432.6 g/mol
InChI Key: PSJHKDLISVFPEZ-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 4,5-diphenyl-1,3-thiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The thiazole ring plays a significant role in binding to the active site of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C23H20N4OS2

Molecular Weight

432.6 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H20N4OS2/c1-15-13-16(2)25-22(24-15)29-14-19(28)26-23-27-20(17-9-5-3-6-10-17)21(30-23)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3,(H,26,27,28)

InChI Key

PSJHKDLISVFPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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